furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione
Overview
Description
furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione is a concentrated form of coffee, derived from the beans of the Coffea plant. It is known for its rich flavor and aroma, making it a popular ingredient in various culinary and beverage applications. This compound is also valued for its potential health benefits, attributed to its bioactive compounds such as caffeine, chlorogenic acids, and antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione is typically prepared by steeping ground coffee beans in water. The process can be done using hot or cold water, depending on the desired flavor profile. For hot extraction, ground coffee is steeped in hot water (around 90-96°C) for a few minutes, followed by filtration to remove the solids. Cold extraction involves steeping ground coffee in cold water for 12-24 hours, resulting in a mellower flavor .
Industrial Production Methods: In industrial settings, coffee extract is produced using large-scale extraction equipment. The process involves:
Grinding: Coffee beans are coarsely ground to increase the surface area for extraction.
Extraction: Ground coffee is mixed with water in large extraction tanks. The mixture is heated and agitated to facilitate the extraction of soluble compounds.
Filtration: The liquid extract is separated from the coffee grounds using filters or centrifuges.
Concentration: The extract is concentrated by evaporating excess water, resulting in a highly concentrated coffee flavor.
Chemical Reactions Analysis
Types of Reactions: furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Exposure to air can lead to the oxidation of coffee compounds, affecting flavor and aroma.
Hydrolysis: Water can hydrolyze certain compounds in coffee, such as chlorogenic acids, into smaller molecules.
Maillard Reaction: During roasting, amino acids and sugars in coffee beans react to form complex flavor compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen from the air can act as an oxidizing agent.
Water: Acts as a solvent and participates in hydrolysis reactions.
Heat: Applied during roasting and extraction to facilitate chemical reactions.
Major Products Formed:
Caffeine: A stimulant and the most well-known compound in coffee.
Chlorogenic Acids: Antioxidants that contribute to the health benefits of coffee.
Melanoidins: Formed during the Maillard reaction, contributing to the color and flavor of roasted coffee.
Scientific Research Applications
furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a natural source of antioxidants and bioactive compounds for various chemical studies.
Biology: Studied for its effects on cellular processes and its potential to modulate gene expression.
Medicine: Investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the food and beverage industry for flavoring, as well as in cosmetics for its antioxidant properties
Mechanism of Action
The bioactive compounds in coffee extract exert their effects through various mechanisms:
Caffeine: Acts as a non-selective inhibitor of phosphodiesterase enzymes, increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Chlorogenic Acids: Inhibit glucose-6-phosphatase, reducing glucose production in the liver and improving insulin sensitivity.
Antioxidants: Neutralize free radicals, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione can be compared with other similar compounds:
Green Tea Extract: Contains catechins and caffeine, offering antioxidant and stimulant effects similar to coffee extract.
Yerba Mate Extract: Rich in caffeine and polyphenols, providing stimulant and antioxidant benefits.
Guarana Extract: High in caffeine content, used for its stimulant properties
Uniqueness: this compound is unique due to its complex flavor profile and the presence of chlorogenic acids, which are not as abundant in other extracts. Its combination of caffeine and antioxidants makes it a versatile compound for various applications .
Properties
IUPAC Name |
furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C7H7NO2.C6H5NO2.C4H4O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-8-4-2-3-6(5-8)7(9)10;8-6(9)5-2-1-3-7-4-5;1-2-4-5-3-1/h4-6H,1-3H3;2-5H,1H3;1-4H,(H,8,9);1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWWLLWAMSGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2C1C(=O)N(C(=O)N2C)C.C[N+]1=CC=CC(=C1)C(=O)[O-].C1=COC=C1.C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84650-00-0 | |
Record name | Coffee, Coffea arabica, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 84650-00-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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